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molecular formula C7H11NO2 B8722509 1-Propylpyrrolidine-2,4-dione CAS No. 89159-03-5

1-Propylpyrrolidine-2,4-dione

Cat. No. B8722509
M. Wt: 141.17 g/mol
InChI Key: FOSJOOJRBLPLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04975435

Procedure details

Freshly prepared 1-propyl-2,4-dioxopyrrolidine was prepared as described in Example 1e from 3-carboethoxy-1-propyl-2,4-dioxopyrrolidine (3.55 g) in acetonitrile (100 ml). The 1-propyl-2,4-dioxopyrrolidine was mixed with methyl 3-amino-2-pentylthiophene-4-carboxylate (2.70 g) in toluene (65 ml). The mixture was refluxed for 2 hours with removal of the water/toluene azeotrope using a Dean-Stark trap. After distilling off the excess toluene, the residue was taken up in ethyl acetate, washed sequentially with saturated aqueous Na2CO3 and brine, then dried (Na2SO4) and concentrated. Chromatographic purification over silica gel afforded the title product (3.92 g, 94%) as a yellow oil; tlc, Rf =0.12, silica gel, ethyl acetate:hexane (1:1).
Name
3-carboethoxy-1-propyl-2,4-dioxopyrrolidine
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 3-amino-2-pentylthiophene-4-carboxylate
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([CH:6]1[C:10](=[O:11])[CH2:9][N:8]([CH2:12][CH2:13][CH3:14])[C:7]1=[O:15])(OCC)=O.[CH2:16]([N:19]1[CH2:23][C:22](=O)[CH2:21][C:20]1=[O:25])[CH2:17][CH3:18].[NH2:26][C:27]1[C:31]([C:32]([O:34][CH3:35])=[O:33])=[CH:30][S:29][C:28]=1[CH2:36][CH2:37][CH2:38][CH2:39][CH3:40].O.C1(C)C=CC=CC=1>C(#N)C.C1(C)C=CC=CC=1>[CH2:12]([N:8]1[CH2:9][C:10](=[O:11])[CH2:6][C:7]1=[O:15])[CH2:13][CH3:14].[CH2:16]([N:19]1[CH2:23][C:22]([NH:26][C:27]2[C:31]([C:32]([O:34][CH3:35])=[O:33])=[CH:30][S:29][C:28]=2[CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])=[CH:21][C:20]1=[O:25])[CH2:17][CH3:18] |f:3.4|

Inputs

Step One
Name
3-carboethoxy-1-propyl-2,4-dioxopyrrolidine
Quantity
3.55 g
Type
reactant
Smiles
C(=O)(OCC)C1C(N(CC1=O)CCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1C(CC(C1)=O)=O
Name
methyl 3-amino-2-pentylthiophene-4-carboxylate
Quantity
2.7 g
Type
reactant
Smiles
NC1=C(SC=C1C(=O)OC)CCCCC
Name
Quantity
65 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=CC=C1)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distilling off the excess toluene
WASH
Type
WASH
Details
washed sequentially with saturated aqueous Na2CO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Chromatographic purification over silica gel

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1C(CC(C1)=O)=O
Name
Type
product
Smiles
C(CC)N1C(C=C(C1)NC1=C(SC=C1C(=O)OC)CCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.92 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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